molecular formula C16H15N3O B5606364 2-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B5606364
M. Wt: 265.31 g/mol
InChI Key: ZNVTWXYJKNWRSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions and crystallography analysis. For instance, novel compounds have been synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol through one-pot methods. These reactions highlight the versatility and efficiency of generating complex structures from simpler precursors (Wu Feng, 2011).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's characteristics. Crystal structure determinations from single-crystal X-ray diffraction data reveal the spatial arrangement of atoms within the molecule. This data is essential for evaluating the compound's potential interactions and reactivity. The detailed structural analysis often includes unit cell dimensions, crystal packing, and hydrogen bond interactions, providing insights into the compound's stability and potential for forming supramolecular assemblies (J. Ganapathy et al., 2015).

Chemical Reactions and Properties

Research on related compounds shows a variety of chemical behaviors and reactivity towards different reagents, leading to the formation of Schiff bases and other heterocyclic compounds. These studies are vital for understanding the functional groups' reactivity and the conditions required for specific transformations. The ability to undergo diverse reactions makes these compounds valuable for synthesizing novel derivatives with potential biological activities (O. Farouk et al., 2021).

Scientific Research Applications

Synthesis and Structural Characteristics

  • Synthesis and Crystal Structure : This compound, along with related derivatives, has been synthesized and analyzed for its crystal structure. Studies like these provide insights into the molecular configurations and structural properties of such compounds, which are crucial for understanding their potential applications in various fields, including material science and pharmaceuticals (Moustafa & Girgis, 2007).

  • Structural Analysis through X-ray Crystallography : Another research focused on the crystal structure of a similar compound, providing valuable information about its molecular and crystalline characteristics. These insights are essential for the development of new materials and drugs (Ganapathy et al., 2015).

Medicinal and Biological Applications

  • Anticancer Potential : Research has explored the anticancer properties of derivatives of this compound. These studies are significant for the development of new anticancer agents, contributing to the ongoing efforts in cancer therapy (El-Hashash et al., 2019).

  • Potential in Antimicrobial Activities : Some derivatives have been investigated for their antimicrobial activities. This research is crucial in the search for new antimicrobial agents, especially in the era of increasing antibiotic resistance (Puthran et al., 2019).

  • Applications in Antifungal Treatments : Studies have also been conducted on the synthesis of new derivatives with potential antifungal activity. These findings are important for developing new treatments against fungal infections (Hanafy, 2011).

  • Role in Antitumor Activities : Investigations into the antitumor activities of certain derivatives highlight the potential of these compounds in developing new cancer treatments (Charris et al., 2021).

properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-20-11-7-5-10(6-8-11)15-12-3-2-4-14(12)19-16(18)13(15)9-17/h5-8H,2-4H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVTWXYJKNWRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCC3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325635
Record name 2-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

74873-45-3
Record name 2-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

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